1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Uridine, 3’-deoxy- is a modified nucleoside analog derived from uridine. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biochemical processes, including cellular signaling and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxyuridine typically involves the hydroboration of a 3’-deoxy-3’-C-methyleneuridine derivative, followed by further conversion of the hydroxyl function into different leaving groups . Another method involves the palladium-catalyzed oxidative C–H olefination of uridine analogs, providing an efficient and environmentally friendly approach to synthesizing biologically important derivatives .
Industrial Production Methods
Industrial production methods for uridine, 3’-deoxy- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and pharmaceutical purposes.
Chemical Reactions Analysis
Types of Reactions
Uridine, 3’-deoxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are various 3’-C-branched uridine analogs and C5-alkene modified uracil/uridine-containing derivatives .
Scientific Research Applications
Uridine, 3’-deoxy- has a wide range of scientific research applications, including:
Mechanism of Action
Uridine, 3’-deoxy- exerts its effects by incorporating into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids . It also inhibits enzymes involved in nucleic acid synthesis and induces mutations during replication and transcription . The molecular targets and pathways involved include thymidine phosphorylase and uridine-cytidine kinase .
Comparison with Similar Compounds
Similar Compounds
Uridine: A glycosylated pyrimidine analog containing uracil attached to a ribose ring.
Deoxyuridine: A nucleoside analog where the ribose ring is replaced with a deoxyribose ring.
Fluorinated Uridine Analogues: Modified uridine derivatives with fluorine atoms, used as anticancer and antiviral agents.
Uniqueness
Uridine, 3’-deoxy- is unique due to its specific modifications at the 3’ position, which confer distinct biochemical properties and potential therapeutic applications compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXJRLADYHZRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863995 |
Source
|
Record name | 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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